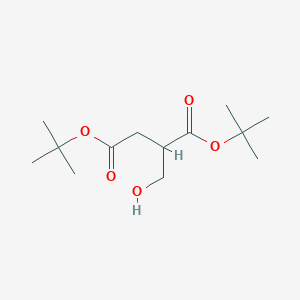
Di-tert-butyl 2-(hydroxymethyl)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl 2-(hydroxymethyl)succinate is an organic compound with the molecular formula C13H24O5 and a molecular weight of 260.33 g/mol . It is a derivative of succinic acid, where two tert-butyl groups and a hydroxymethyl group are attached to the succinate backbone. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-(hydroxymethyl)succinate can be synthesized through the esterification of succinic acid derivatives. One common method involves the reaction of succinic anhydride with tert-butanol in the presence of a catalyst such as dimethylaminopyridine (DMAP) and triethylamine in a solvent like toluene . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Di-tert-butyl 2-(hydroxymethyl)succinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of di-tert-butyl 2-(carboxymethyl)succinate.
Reduction: Formation of di-tert-butyl 2-(hydroxymethyl)butane-1,4-diol.
Substitution: Formation of various substituted succinates depending on the nucleophile used.
科学的研究の応用
Di-tert-butyl 2-(hydroxymethyl)succinate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of metabolic pathways and enzyme reactions involving succinate derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of di-tert-butyl 2-(hydroxymethyl)succinate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Mono-tert-butyl succinate: A similar compound with only one tert-butyl group.
Di-tert-butyl succinate: Lacks the hydroxymethyl group.
Succinic acid: The parent compound without any tert-butyl or hydroxymethyl groups.
Uniqueness
Di-tert-butyl 2-(hydroxymethyl)succinate is unique due to the presence of both tert-butyl and hydroxymethyl groups. This combination imparts distinct chemical properties, such as increased steric bulk and the ability to form hydrogen bonds. These properties make it a valuable compound in various research and industrial applications .
特性
分子式 |
C13H24O5 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
ditert-butyl 2-(hydroxymethyl)butanedioate |
InChI |
InChI=1S/C13H24O5/c1-12(2,3)17-10(15)7-9(8-14)11(16)18-13(4,5)6/h9,14H,7-8H2,1-6H3 |
InChIキー |
ODPAYOZJCQATEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC(CO)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


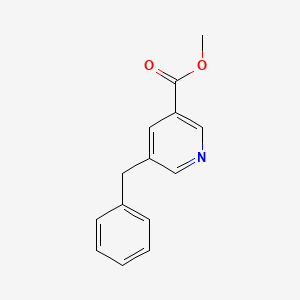
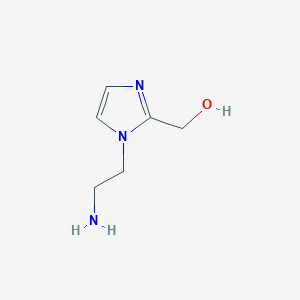
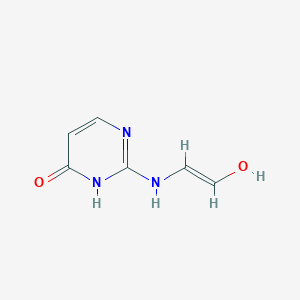
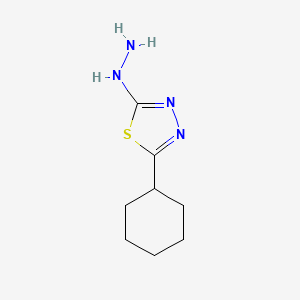
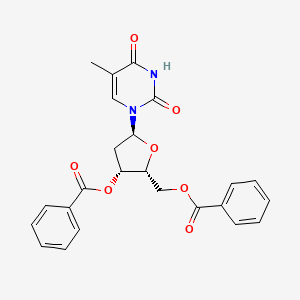
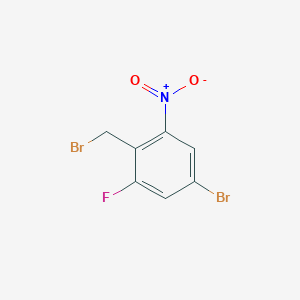
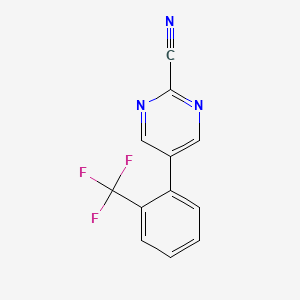
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)
![6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)

![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)
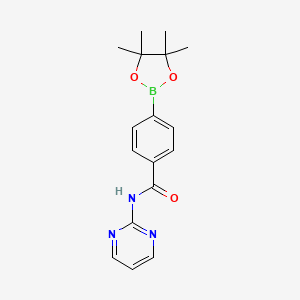
![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)
